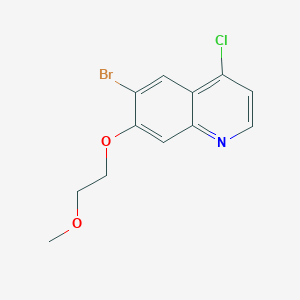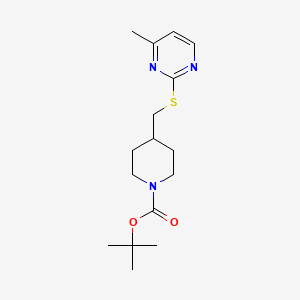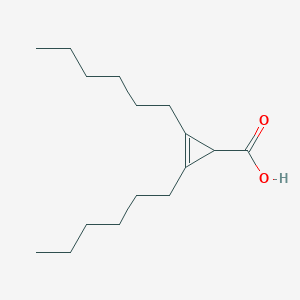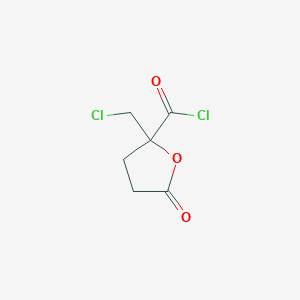![molecular formula C6H5N B13969795 2-Azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 591245-14-6](/img/structure/B13969795.png)
2-Azabicyclo[4.1.0]hepta-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework. The compound’s high strain energy and unique electronic properties make it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices. This process produces phenylcarbene, which then rearranges to form the desired bicyclic compound . The reaction conditions often require extremely low temperatures to stabilize the intermediate compounds and prevent rapid rearrangement.
Industrial Production Methods: Industrial production of this compound is challenging due to its high reactivity and instability. As a result, large-scale production methods are not well-established, and the compound is typically synthesized in small quantities for research purposes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[4.1.0]hepta-2,4,6-triene undergoes various types of chemical reactions, including rearrangement reactions, oxidation, and substitution reactions. One notable reaction is its rearrangement via heavy-atom tunneling, which limits its lifetime and observability .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include fluorine substituents, which help stabilize the compound by slowing down the tunneling rearrangement . The reactions often require cryogenic conditions to maintain the stability of the compound.
Major Products: The major products formed from reactions involving this compound include cycloheptatetraene and other rearranged bicyclic compounds .
Aplicaciones Científicas De Investigación
2-Azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a key intermediate in the study of arylcarbenes and their rearrangement mechanisms . In biology and medicine, its derivatives are explored for potential pharmaceutical applications, particularly in the synthesis of novel compounds with therapeutic properties . Additionally, the compound’s unique electronic properties make it a subject of interest in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene primarily involves its rearrangement via heavy-atom tunneling. This process allows the compound to transition through a potential energy barrier, even if the energy is too low to overcome the barrier classically . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s high strain energy and unique electronic configuration.
Comparación Con Compuestos Similares
- Bicyclo[4.1.0]hepta-2,4,6-triene
- 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one
- 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate
Comparison: Compared to similar compounds, 2-Azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to the presence of a nitrogen atom in its bicyclic framework. This structural feature contributes to its high strain energy and unique reactivity. Additionally, the compound’s ability to undergo heavy-atom tunneling rearrangement distinguishes it from other bicyclic compounds .
Propiedades
Número CAS |
591245-14-6 |
|---|---|
Fórmula molecular |
C6H5N |
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
2-azabicyclo[4.1.0]hepta-2,4,6-triene |
InChI |
InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-4,6H |
Clave InChI |
PFTLPJNGOLBBBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)




![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)


![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)

